2-iodo-N,N-dimethylaniline basic properties
2-iodo-N,N-dimethylaniline basic properties
An In-depth Technical Guide to 2-iodo-N,N-dimethylaniline: Core Properties and Applications
Executive Summary
2-iodo-N,N-dimethylaniline is a halogenated aromatic amine that serves as a highly versatile and valuable building block in modern organic synthesis. Its unique structural combination of a reactive aryl iodide and a tertiary aniline group makes it a key intermediate in the construction of complex molecular architectures.[1] The presence of the iodine atom at the ortho-position to the dimethylamino group provides a reactive site for a multitude of cross-coupling reactions, while the dimethylamino group itself can influence the electronic properties of the aromatic ring and participate in chelation with metal catalysts, thereby directing reaction pathways.[1] This guide offers a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of 2-iodo-N,N-dimethylaniline, tailored for researchers and professionals in drug development and chemical synthesis.
Molecular Structure and Physicochemical Properties
2-iodo-N,N-dimethylaniline, with the CAS number 698-02-2, is an oily liquid at room temperature.[2] Its core structure consists of an aniline molecule substituted with an iodine atom at the ortho (2-position) and two methyl groups on the nitrogen atom. This substitution pattern is crucial to its chemical behavior.
Key Physicochemical Data
The essential physical and chemical properties of 2-iodo-N,N-dimethylaniline are summarized in the table below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀IN | [2][3] |
| Molecular Weight | 247.08 g/mol | [2] |
| CAS Number | 698-02-2 | [2][3] |
| Appearance | Liquid | |
| Boiling Point | 245.5 °C at 760 mmHg | [3] |
| Density | 1.652 g/cm³ | [3] |
| Refractive Index | 1.634 | [3] |
| Flash Point | 102.3 °C | [3] |
| LogP | 2.35720 | [3] |
| InChI Key | DDQWSLFKVLTRDN-UHFFFAOYSA-N | [2] |
| SMILES | CN(C)C1=CC=CC=C1I | [2] |
Synthesis and Purification
While various methods exist for the synthesis of substituted anilines, a common route to 2-iodo-N,N-dimethylaniline involves the direct iodination of N,N-dimethylaniline. The challenge in this approach lies in controlling the regioselectivity, as iodination of N,N-dimethylaniline can also yield the para-substituted product, 4-iodo-N,N-dimethylaniline.[4][5] The choice of iodinating agent and reaction conditions is therefore critical to favor the formation of the ortho isomer.
Workflow for Synthesis and Purification
Caption: Fig. 1: General workflow for the synthesis and purification of 2-iodo-N,N-dimethylaniline.
Experimental Protocol: Synthesis via Iodination
This protocol describes a general procedure for the iodination of N,N-dimethylaniline. Note: This is a representative protocol and may require optimization.
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve N,N-dimethylaniline (1.0 eq) in a suitable solvent such as acetic acid or dichloromethane at 0 °C.
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Addition of Iodinating Agent: Prepare a solution of N-iodosuccinimide (NIS) (1.1 eq) in the same solvent. Add this solution dropwise to the flask over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C. The use of NIS often provides better regioselectivity compared to I₂.
-
Reaction Monitoring: Allow the reaction to stir at 0-5 °C. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to separate the ortho and para isomers.
Chemical Reactivity and Applications
The synthetic utility of 2-iodo-N,N-dimethylaniline stems from the distinct reactivity of its two primary functional groups.
Relationship between Structure and Reactivity
Caption: Fig. 2: The relationship between the key functional groups and the chemical reactivity of the molecule.
Applications in Synthesis
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Cross-Coupling Reactions: As an aryl iodide, it is an excellent substrate for palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak, facilitating oxidative addition to the palladium catalyst, which is often the rate-determining step in the catalytic cycle. This makes it a preferred building block for creating carbon-carbon and carbon-heteroatom bonds.
-
Pincer Ligand Synthesis: The molecule is a precursor for synthesizing novel palladium pincer complexes.[6] The dimethylamino group can participate in chelation, anchoring a metal catalyst and enabling subsequent C-H activation at other sites on the molecule.[6]
-
Pharmaceutical and Agrochemical Intermediates: While data for the N,N-dimethylated version is specific, the parent compound, 2-iodoaniline, is a crucial intermediate in synthesizing a range of bioactive molecules, including antifungal agents, neuroprotective drugs, and pesticides.[7] This highlights the importance of the 2-iodoaniline scaffold in the life sciences industries.
-
Materials Science: The rigid, functionalized aromatic structure is suitable for building organic electronic materials, dyes, and polymers.
Spectroscopic Characterization
Unambiguous identification of 2-iodo-N,N-dimethylaniline requires standard spectroscopic techniques. The expected data are outlined below.
| Technique | Expected Signature |
| ¹H NMR | - A singlet around 2.7-3.0 ppm (6H) corresponding to the two N-methyl groups. - A multiplet pattern in the aromatic region (6.5-8.0 ppm) for the four protons on the benzene ring. The ortho-proton to the iodine will be the most downfield. |
| ¹³C NMR | - A signal around 45 ppm for the N-methyl carbons. - Six distinct signals in the aromatic region (110-155 ppm). The carbon atom bonded to the iodine (C-I) will appear at a characteristic upfield shift (around 90-105 ppm) due to the heavy atom effect. |
| IR | - C-H stretching vibrations for the aromatic ring (~3050-3100 cm⁻¹) and alkyl groups (~2850-2960 cm⁻¹). - C=C aromatic ring stretching vibrations (~1450-1600 cm⁻¹). - A strong C-N stretching vibration (~1350 cm⁻¹). |
| Mass Spec (EI) | - A prominent molecular ion peak (M⁺) at m/z = 247. - A characteristic fragment ion at m/z = 120, corresponding to the loss of the iodine atom ([M-I]⁺). |
Protocol: Sample Preparation for NMR Spectroscopy
-
Solvent Selection: Choose a suitable deuterated solvent, typically chloroform-d (CDCl₃), as the compound is soluble in common organic solvents.
-
Sample Preparation: Accurately weigh 5-10 mg of purified 2-iodo-N,N-dimethylaniline and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial.
-
Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[8]
Safety, Handling, and Storage
2-iodo-N,N-dimethylaniline is a hazardous substance and must be handled with appropriate precautions.
GHS Hazard Classification
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[2] |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin[2] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[2] |
| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation[2] |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled[2] |
| STOT, Single Exposure (Category 3) | H335: May cause respiratory irritation[2] |
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat when handling this compound.[9] All manipulations should be performed in a properly functioning chemical fume hood to avoid inhalation.[10]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It should be kept in a dark place, under an inert atmosphere, and away from oxidizing agents and light, as it may be light-sensitive.[11]
-
Spills: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place it in a sealed container for chemical waste disposal.[12] Do not allow the product to enter drains.[10]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[12]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[10]
-
Ingestion: Rinse mouth and seek immediate medical attention.[10]
-
References
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2-iodo-N,N-dimethylaniline | C8H10IN | CID 3013933. PubChem, National Institutes of Health. [Link]
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N,N-Dialkyl-2-iodoanilines: A versatile source for the synthesis of Pd(II) complexes. Synthesis of novel OCP- and CCN-pincer pal. RSC Publishing. [Link]
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2-iodo-N-methylaniline | C7H8IN | CID 11031766. PubChem, National Institutes of Health. [Link]
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N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Royal Society of Chemistry. [Link]
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4-Iodo-N,N-dimethylaniline. Wikipedia. [Link]
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N,N-dimethylaniline Safety data sheet. Agar Scientific. [Link]
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Determination of iodide by derivatization to 4-iodo-N,N-dimethylaniline and gas chromatography-mass spectrometry. PubMed. [Link]
-
N,N-Dimethylaniline SAFETY DATA SHEET. Penta Chemicals. [Link]
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